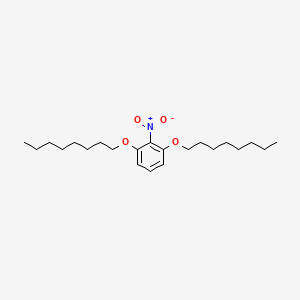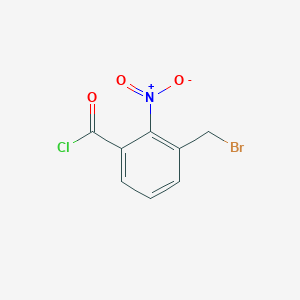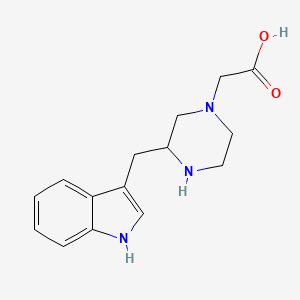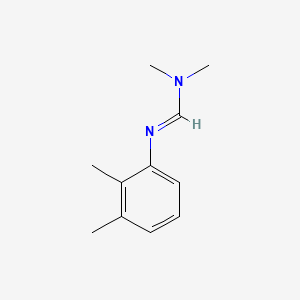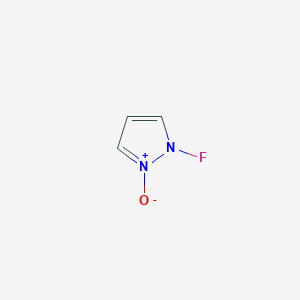![molecular formula C14H7BrN2O B14179785 8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile CAS No. 919291-03-5](/img/structure/B14179785.png)
8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the isoquinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of a bromine atom and a nitrile group in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:
8-Bromo-9-methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile: This compound has an additional methoxy group, which may alter its chemical properties and reactivity.
1-Oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile:
6-Cyano-1-oxo-1,2-dihydrobenzo[h]isoquinoline: Similar structure but without the bromine atom, leading to different chemical behavior and uses
Properties
CAS No. |
919291-03-5 |
|---|---|
Molecular Formula |
C14H7BrN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
8-bromo-1-oxo-2H-benzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-10-1-2-11-12(6-10)9(7-16)5-8-3-4-17-14(18)13(8)11/h1-6H,(H,17,18) |
InChI Key |
QCCQRYPVCUXXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C=C1Br)C#N)C=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
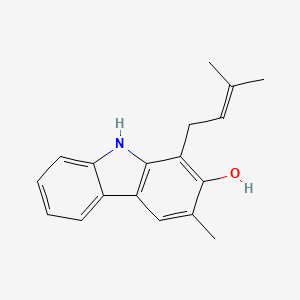

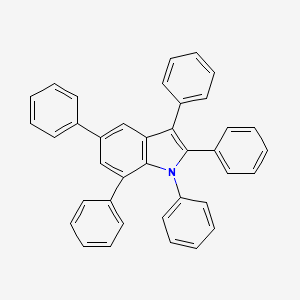
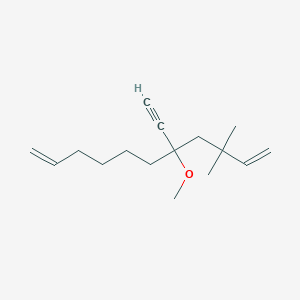
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

